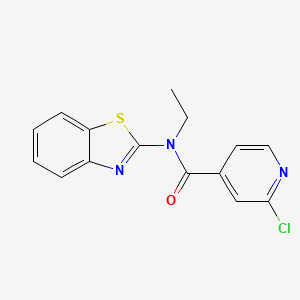

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole derivatives are a class of compounds that have been studied for their potential in various fields . They are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

Structural studies of similar compounds have been carried out using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies often reveal significant intermolecular interactions in the structure, including hydrogen bonds and π···π interactions .Chemical Reactions Analysis

Benzothiazole derivatives have been studied for their reactivity and potential in various chemical reactions . For example, the formal acylation of benzothiazoles can be achieved through a sequence involving the formation of an aryl glyoxal, ring-opening of the benzothiazole, condensation of the amino group with the aryl glyoxal, cyclization, and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various techniques. For similar compounds, properties such as molecular weight, melting point, and solubility can be determined .Aplicaciones Científicas De Investigación

Electrochemical Synthesis

A study by Qian et al. (2017) discusses a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines, which are prominent in pharmaceuticals and organic materials, through TEMPO-catalyzed electrolytic C–H thiolation. This process allows for the uniform synthesis of these compounds from N-(hetero)arylthioamides, highlighting a novel approach to constructing benzothiazoles and thiazolopyridines without the use of transition metals or additional reagents (Qian et al., 2017).

Antimicrobial Activity

Research conducted by Obasi et al. (2017) on the synthesis, characterization, and antibacterial studies of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes, demonstrates significant antibacterial activities against various strains. This study not only sheds light on the potential antimicrobial properties of benzothiazole derivatives but also emphasizes the role of metal complexes in enhancing these effects (Obasi et al., 2017).

Anticancer Activity

An investigation by Senthilkumar et al. (2021) into N-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide revealed antibacterial, antifungal, and anticancer activities. This study indicates the potential use of benzothiazole derivatives as anticancer agents, offering a foundation for further research into their efficacy against specific cancer cell lines (Senthilkumar et al., 2021).

Corrosion Inhibition

Hu et al. (2016) synthesized benzothiazole derivatives to study their corrosion inhibiting effect against steel in acidic environments. Their findings suggest that these compounds offer high inhibition efficiencies and stability, providing valuable insights into the development of new corrosion inhibitors for industrial applications (Hu et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide is related to the treatment of tuberculosis. Benzothiazole-based compounds have been found to exhibit potent inhibitory activity against Mycobacterium tuberculosis

Mode of Action

Benzothiazole derivatives are known to interact with their targets and cause changes that inhibit the growth or survival of the bacteria

Pharmacokinetics

A study on similar benzothiazole-arylamide derivatives indicated a favorable pharmacokinetic profile .

Result of Action

The result of the action of this compound is likely the inhibition of Mycobacterium tuberculosis growth, given the known anti-tubercular activity of benzothiazole derivatives . The specific molecular and cellular effects of this compound require further investigation.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloro-N-ethylpyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3OS/c1-2-19(14(20)10-7-8-17-13(16)9-10)15-18-11-5-3-4-6-12(11)21-15/h3-9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBNFMQQVUNOLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=NC2=CC=CC=C2S1)C(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2876248.png)

![N-(2-{[cyclohexyl(methyl)amino]methyl}phenyl)-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876257.png)

![[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(1,3-dioxo-octahydro-1H-isoindol-2-yl)acetate](/img/structure/B2876261.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide](/img/structure/B2876266.png)